molecular formula C20H27N5O2 B5664305 1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol

1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol

Cat. No. B5664305
M. Wt: 369.5 g/mol
InChI Key: PQMONGPTDOMNIZ-UHFFFAOYSA-N
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Description

The compound "1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol" is part of a broader class of chemicals known for their potential in various fields of chemistry and pharmacology. Although specific studies directly focusing on this compound were not found, research on closely related chemical structures provides valuable insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-aryl-3-(dimethylamino)-1-propanones with 4,5-diamino-1H-pyrimidin-6-ones in an acidic medium, leading to complex heterocyclic structures. These reactions often yield products with significant pharmacological potential and are characterized by their complexity and the need for precise conditions (Insuasty et al., 1998).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through advanced techniques such as X-ray crystallography and NMR analysis. These studies reveal intricate details about the arrangement of atoms within the molecules and their stereochemistry, which are crucial for understanding their chemical behavior and interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Research on related structures demonstrates that these compounds can undergo a variety of chemical reactions, including cycloadditions and rearrangements. These reactions can lead to the formation of novel pyrimidinone derivatives and other fused pyrimidinone structures, showcasing the chemical versatility of this class of compounds (Sharma & Mahajan, 1997).

properties

IUPAC Name

(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-[2-(dimethylamino)-4-methylpyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-15-18(11-21-20(22-15)23(2)3)19(27)25-10-9-24(13-17(26)14-25)12-16-7-5-4-6-8-16/h4-8,11,17,26H,9-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMONGPTDOMNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCN(CC(C2)O)CC3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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